![molecular formula C49H48F6N3O6P3RuS2 B12759852 acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate CAS No. 103500-16-9](/img/structure/B12759852.png)
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate is a complex compound that features a ruthenium center coordinated with acetonitrile and a triphosphane ligand. This compound is notable for its applications in catalysis and organic synthesis due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate typically involves the coordination of ruthenium with acetonitrile and the triphosphane ligand. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of trifluoromethanesulfonate as a counterion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar coordination chemistry techniques used in laboratory synthesis, scaled up for larger production volumes. The use of high-purity reagents and controlled reaction conditions is essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of the triphosphane ligand.
Reduction: Reduction reactions can also occur, particularly in the presence of suitable reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds .
科学的研究の応用
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate has several scientific research applications:
Material Science: It is studied for its potential use in the development of new materials with unique electronic and structural properties.
Medicinal Chemistry:
作用機序
The mechanism by which acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of the ruthenium center with various substrates. The triphosphane ligand plays a crucial role in stabilizing the ruthenium center and facilitating its interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .
類似化合物との比較
Similar Compounds
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate: Similar in structure but features a rhodium center instead of ruthenium.
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate: Contains an iridium center, offering different catalytic properties.
Uniqueness
The uniqueness of acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate lies in its specific coordination environment and the electronic properties imparted by the ruthenium center. This makes it particularly effective in certain catalytic applications where other metal centers may not perform as well .
特性
CAS番号 |
103500-16-9 |
|---|---|
分子式 |
C49H48F6N3O6P3RuS2 |
分子量 |
1147.0 g/mol |
IUPAC名 |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C41H39P3.3C2H3N.2CHF3O3S.Ru/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;3*1-2-3;2*2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;3*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 |
InChIキー |
HYZMSSPZXLGACV-UHFFFAOYSA-L |
正規SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


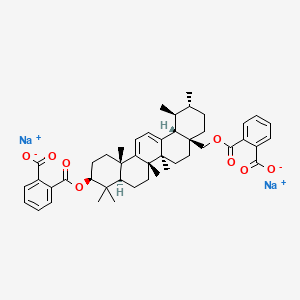
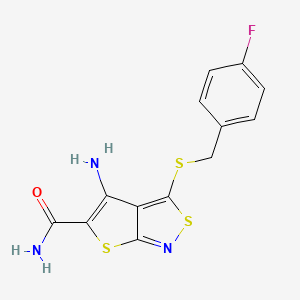
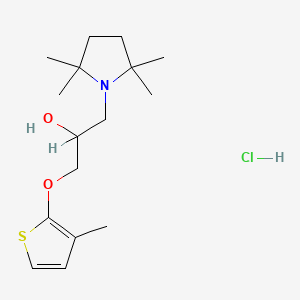
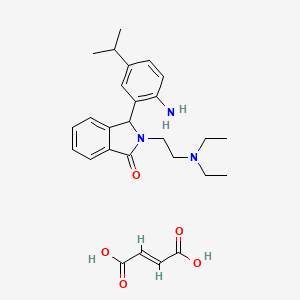
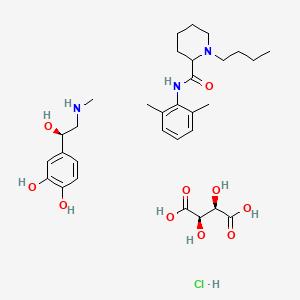

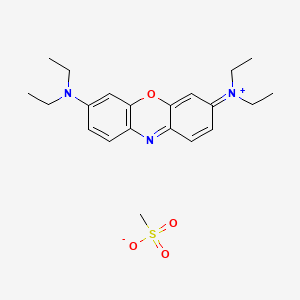

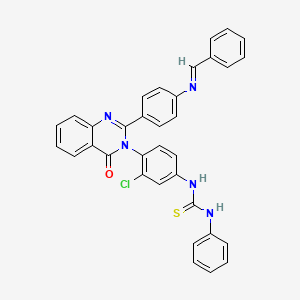

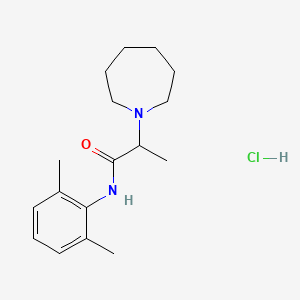
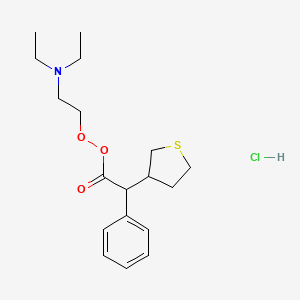
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

